molecular formula C13H21N3 B3056978 4-(4-Ethylpiperazin-1-yl)-2-methylaniline CAS No. 757192-75-9

4-(4-Ethylpiperazin-1-yl)-2-methylaniline

Cat. No.: B3056978
CAS No.: 757192-75-9
M. Wt: 219.33 g/mol
InChI Key: SEEYACQTZCXLSD-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-2-methylaniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethylpiperazine group attached to a methylaniline moiety, making it a valuable intermediate in various chemical syntheses and applications.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. In the industry, 4-(4-Ethylpiperazin-1-yl)-2-methylaniline is used in the production of pharmaceuticals and agrochemicals .

Future Directions

While specific future directions for “4-(4-Ethylpiperazin-1-yl)-2-methylaniline” are not mentioned in the search results, the ongoing research into the synthesis and applications of piperazine derivatives suggests that this field will continue to be an area of active investigation .

Preparation Methods

The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives. Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Chemical Reactions Analysis

4-(4-Ethylpiperazin-1-yl)-2-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(4-Ethylpiperazin-1-yl)-2-methylaniline can be compared with other similar compounds, such as 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine and 1-(3-chlorophenyl)piperazine. These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific ethylpiperazine and methylaniline moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)12-4-5-13(14)11(2)10-12/h4-5,10H,3,6-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEYACQTZCXLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366646
Record name 4-(4-ethylpiperazin-1-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

757192-75-9
Record name 4-(4-ethylpiperazin-1-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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